Cas no 34683-40-4 (pyrazolo1,5-a1,3,5triazine-2,4-diol)
pyrazolo1,5-a1,3,5triazine-2,4-diol Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol
- 6H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione
- Pyrazolo[1,5-a]-1,3,5-triazine-2,4(1H,3H)-dione
- 2,4-Dioxo-1H,3H-pyrazolo<1,5-a>-1,3,5-triazin
- QC-5388
- pyrazolo1,5-a1,3,5triazine-2,4-diol
- EN300-1130156
- CHEMBL2402379
- Pyrazolo[1,5-a][1,3,5]triazine-2,4(3H,6H)-dione
- 1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione
- SCHEMBL21754381
- C90460
- 4-hydroxy-1H,2H-pyrazolo[1,5-a][1,3,5]triazin-2-one
- DTXSID80482643
- 34683-40-4
- MFCD12406136
- 1H,3H-PYRAZOLO[1,5-A][1,3,5]TRIAZINE-2,4-DIONE
-
- MDL: MFCD12406136
- Inchi: 1S/C5H4N4O2/c10-4-7-3-1-2-6-9(3)5(11)8-4/h1-2H,(H2,7,8,10,11)
- InChI Key: SJYQALISQZSGLG-UHFFFAOYSA-N
- SMILES: O=C1NC(NC2=CC=NN21)=O
Computed Properties
- Exact Mass: 152.03300
- Monoisotopic Mass: 152.03342538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 76Ų
Experimental Properties
- Density: 2.01
- Melting Point: >300 ºC
- PSA: 83.54000
- LogP: -0.46450
pyrazolo1,5-a1,3,5triazine-2,4-diol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyrazolo1,5-a1,3,5triazine-2,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189006-1g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | K04677-1g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | >95% | 1g |
$650 | 2024-05-23 | |
| eNovation Chemicals LLC | K04677-5g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | >95% | 5g |
$2500 | 2024-05-23 | |
| Alichem | A049005806-1g |
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 95% | 1g |
$706.86 | 2023-09-02 | |
| Enamine | EN300-1130156-0.05g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 0.05g |
$827.0 | 2023-06-09 | ||
| Enamine | EN300-1130156-0.1g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 0.1g |
$867.0 | 2023-06-09 | ||
| Enamine | EN300-1130156-0.25g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 0.25g |
$906.0 | 2023-06-09 | ||
| Enamine | EN300-1130156-0.5g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 0.5g |
$946.0 | 2023-06-09 | ||
| Enamine | EN300-1130156-1.0g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1130156-2.5g |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diol |
34683-40-4 | 2.5g |
$1931.0 | 2023-06-09 |
pyrazolo1,5-a1,3,5triazine-2,4-diol Suppliers
pyrazolo1,5-a1,3,5triazine-2,4-diol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on pyrazolo1,5-a1,3,5triazine-2,4-diol
Introduction to Pyrazolo[1,5-a][1,3,5-triazine]-2,4-diol (CAS No. 34683-40-4)
The compound Pyrazolo[1,5-a][1,3,5-triazine]-2,4-diol, identified by its Chemical Abstracts Service (CAS) number 34683-40-4, represents a fascinating heterocyclic scaffold with significant potential in pharmaceutical and biochemical research. This molecule belongs to the triazine class of nitrogen-containing heterocycles, which are well-documented for their diverse biological activities and structural versatility. The presence of both pyrazole and triazine moieties in its structure endows it with unique electronic and steric properties, making it a valuable candidate for further exploration in medicinal chemistry.
Recent advancements in the field of drug discovery have highlighted the importance of multifunctional scaffolds that can interact with multiple biological targets. The Pyrazolo[1,5-a][1,3,5-triazine]-2,4-diol structure exemplifies such a scaffold due to its ability to modulate various enzymatic pathways and receptor interactions. This compound has garnered attention for its potential applications in the development of novel therapeutic agents targeting a range of diseases.
One of the most compelling aspects of this compound is its structural flexibility, which allows for the synthesis of numerous derivatives with tailored biological properties. Researchers have been particularly interested in exploring its pharmacological effects on enzymes involved in metabolic disorders and inflammatory conditions. The diol functional groups at the 2 and 4 positions provide additional sites for chemical modification, enabling the design of molecules with enhanced binding affinity and selectivity.
In recent years, computational modeling and high-throughput screening have been instrumental in identifying promising candidates for drug development. The Pyrazolo[1,5-a][1,3,5-triazine]-2,4-diol scaffold has been subjected to rigorous virtual screening to identify potential binding interactions with key therapeutic targets. These studies have revealed promising leads that could be further optimized to develop drugs with improved efficacy and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for introducing structural variations that could improve its biological activity.
Beyond its pharmaceutical applications, the Pyrazolo[1,5-a][1,3,5-triazine]-2,4-diol scaffold has shown promise in material science research. Its ability to form stable complexes with metal ions makes it a potential candidate for developing novel coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies.
The biological activity of this compound has been investigated through both in vitro and in vivo experiments. Initial studies have demonstrated its ability to inhibit certain enzymes associated with metabolic diseases by acting as a competitive antagonist or by modulating enzyme conformational changes. Additionally, preclinical trials have shown encouraging results regarding its anti-inflammatory properties.
The development of new therapeutic agents often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, pharmacology, and computer science. The Pyrazolo[1,5-a][1,3,5-triazine]-2,4-diol scaffold exemplifies this collaborative effort by serving as a bridge between fundamental chemical research and applied drug discovery. Its unique structural features make it a versatile platform for designing molecules that can address unmet medical needs.
Future research directions include exploring the compound's potential in treating neurodegenerative diseases and cancer. By leveraging structure-activity relationship (SAR) studies and molecular modeling techniques, scientists aim to optimize its pharmacological profile further. The integration of artificial intelligence (AI) tools into drug discovery pipelines has also accelerated the identification of novel derivatives with enhanced therapeutic potential.
In conclusion,Pyrazolo[1,5-a][1,3,5-triazine]-2;4-diol (CAS No. 34683-40-4) represents a structurally intriguing compound with broad applications in pharmaceuticals and material science. Its multifunctional nature and synthetic accessibility make it an attractive scaffold for developing next-generation therapeutic agents. As research continues to uncover new biological functions and synthetic strategies for this molecule,Pyrazolo[1;5-a][13;53-triazine]-24-diol is poised to play a significant role in advancing our understanding of disease mechanisms and developing innovative treatments.
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